2-(4-Methoxyphenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone
Description
2-(4-Methoxyphenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone is a piperazine-linked ethanone derivative characterized by a 4-methoxyphenoxy group at the ethanone’s α-position and a 2-(trifluoromethyl)benzyl-substituted piperazine moiety at the ketone’s β-position. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the methoxyphenoxy group may contribute to π-π stacking interactions with biological targets.
Properties
Molecular Formula |
C21H23F3N2O3 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23F3N2O3/c1-28-17-6-8-18(9-7-17)29-15-20(27)26-12-10-25(11-13-26)14-16-4-2-3-5-19(16)21(22,23)24/h2-9H,10-15H2,1H3 |
InChI Key |
XPPMSLNXVNOWSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate. This intermediate is then reacted with a piperazine derivative that has been functionalized with a trifluoromethylbenzyl group. The final step involves the formation of the ethanone linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The carbonyl group in the ethanone linkage can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of phenol or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research has indicated that compounds with similar structural features to 2-(4-Methoxyphenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone exhibit antidepressant and anxiolytic properties. The piperazine ring is often associated with the modulation of serotonin receptors, which play a crucial role in mood regulation.
Case Study : A study exploring piperazine derivatives found that modifications to the piperazine structure significantly influenced their affinity for serotonin receptors, suggesting potential applications in treating anxiety and depression disorders .
Antimicrobial Activity
The compound may also possess antimicrobial properties due to its structural components that resemble known antimicrobial agents. Research on related compounds has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of specific functional groups can enhance the antimicrobial efficacy of compounds similar to 2-(4-Methoxyphenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone .
Cancer Research
The compound's potential in cancer treatment is also being explored. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Case Study : A recent study demonstrated that derivatives with piperazine structures could inhibit tumor growth in vitro and in vivo by promoting pro-apoptotic signaling pathways .
Neuroprotective Effects
There is emerging evidence suggesting that this compound might exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Insight : Studies on structurally related compounds have shown that they can protect neuronal cells from oxidative stress-induced damage, indicating a possible therapeutic avenue for neuroprotection .
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethylbenzyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The methoxyphenoxy group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
2-(Benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives
- Key Features: These compounds feature a benzyl(4-chlorophenyl)amino group instead of the methoxyphenoxy moiety.
- Activity : Demonstrated anti-HIV-1 reverse transcriptase (RT) inhibition, with IC₅₀ values in the low micromolar range. The 4-chlorophenyl group enhances hydrophobic interactions with the RT active site .
- Comparison : Unlike the target compound, the absence of a CF₃ group may reduce metabolic stability, while the 4-chloro substituent could improve target specificity for viral enzymes.
Pyridine-Based Piperazine Derivatives (UDO and UDD)
- Key Features: Contain pyridine and CF₃-substituted phenyl groups (e.g., (S)-(4-chlorophenyl)-1-(4-(4-CF₃-phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone).
- Activity: Inhibit Trypanosoma cruzi CYP51 enzyme, showing efficacy comparable to posaconazole. The CF₃ group enhances binding to the enzyme’s hydrophobic pocket .
Antiproliferative Ethanone Derivatives
1-(4-Substituted Phenylsulfonyl Piperazin-1-yl)-2-(tetrazol-5-ylthio)ethanones
- Examples :
- Activity : Moderate to potent antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa). Sulfonyl groups improve solubility, while CF₃ enhances membrane permeability.
Antipsychotic Aryl Piperazine Derivatives
1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones
- Key Features: Biphenyl-CF₃-phenylpiperazine hybrids (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone).
- Activity : Dual anti-dopaminergic and anti-serotonergic activity with reduced catalepsy risk. QSAR models correlate electron affinity (EA) with antidopaminergic potency .
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Implications
- Structural Insights : The CF₃ group is a recurring motif in bioactive analogs, enhancing target binding and metabolic stability.
- Activity Gaps : While antiproliferative and antiviral analogs are well-documented, the target compound’s specific activity remains unexplored.
- Contradictions: Sulfonyl-containing analogs (e.g., 7e, 7f) prioritize solubility, whereas the target compound’s methoxyphenoxy group may favor lipophilicity, necessitating tailored formulation strategies.
Biological Activity
The compound 2-(4-Methoxyphenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. Its unique structural features—specifically, the incorporation of a methoxyphenyl group and a trifluoromethyl benzyl piperazine—suggest diverse biological activities that warrant further investigation.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Antimicrobial Activity : Certain derivatives of piperazine compounds have shown promising antimicrobial properties, indicating potential efficacy against bacterial and fungal pathogens.
- Anticancer Potential : Some studies have indicated that similar compounds can inhibit tumor growth in vitro, suggesting a need for further exploration of this compound's anticancer properties.
Antidepressant Activity
A study conducted by Umesha et al. (2009) explored the effects of piperazine derivatives on serotonin receptors. It was found that modifications in the piperazine structure could enhance binding affinity to these receptors, potentially leading to improved antidepressant activity .
Antimicrobial Properties
Research focusing on pyrazole derivatives has highlighted significant antimicrobial effects. A series of synthesized compounds were tested against various microbial strains, showing notable inhibition rates. The incorporation of the trifluoromethyl group in similar structures has been linked to increased potency against resistant strains .
Anticancer Activity
In vitro studies on piperazine-based compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with similar structural motifs were tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Umesha et al. (2009) | Evaluate antidepressant activity | Enhanced binding to serotonin receptors; potential mood regulation |
| Matrix Scientific (2024) | Assess antimicrobial activity | Notable inhibition against bacterial and fungal strains |
| MDPI Research (2022) | Investigate anticancer properties | Significant cytotoxicity against cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
